molecular formula C22H17ClN4O4 B2823847 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide CAS No. 1260936-30-8

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide

Cat. No.: B2823847
CAS No.: 1260936-30-8
M. Wt: 436.85
InChI Key: VNYDMMRIODYFSG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide group. These groups are common in many biologically active compounds and could suggest potential pharmaceutical applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. This complexity could have implications for its physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole and pyrrole rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could impact its solubility and stability .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide, owing to its complex structure, is likely involved in the synthesis of various derivatives that have potential applications in medicinal chemistry. For instance, derivatives of 1,3,4-oxadiazole, which is a part of the compound's structure, have been synthesized for their antibacterial properties. Such derivatives have been found to exhibit significant activity, suggesting the compound's potential as a precursor in the synthesis of antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antibacterial and Antifungal Activities

Derivatives containing 1,3,4-oxadiazole units, similar to those possibly derivable from the given compound, have been explored for their in vitro antibacterial and antifungal activities. These studies have shown that such compounds can have good to moderate activity against bacterial strains, making them candidates for further antimicrobial studies (Pandya, Dave, Patel, & Desai, 2019).

Anticancer Activities

Compounds featuring structural elements similar to this compound have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For example, thiazolyl N-benzyl-substituted acetamide derivatives have shown promising results in inhibiting Src kinase, a target associated with cancer progression. Such findings hint at the potential anticancer applications of derivatives synthesized from the compound (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

Enzyme Inhibition for Drug Discovery

Furthermore, the structural complexity of this compound suggests its potential utility in the discovery of enzyme inhibitors. Compounds with similar structures have been studied for their inhibitory effects on various enzymes, providing a basis for the development of new therapeutic agents targeting specific biochemical pathways (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity. This could include in vitro and in vivo studies to assess its potential therapeutic effects .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDMMRIODYFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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